molecular formula C25H29N3O3S B306585 2-{5-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide

2-{5-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide

Cat. No. B306585
M. Wt: 451.6 g/mol
InChI Key: IIEQVCWXGDZKOM-HMAPJEAMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{5-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known for its unique structure and properties, which make it a promising candidate for the development of new drugs and therapies. In

Mechanism of Action

The mechanism of action of 2-{5-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response, cell proliferation, and other cellular processes. This compound has also been shown to modulate the activity of certain neurotransmitters and receptors in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. This compound has been shown to reduce inflammation and oxidative stress in the body, which may contribute to its potential use in the treatment of inflammatory diseases and cancer. It has also been shown to improve glucose tolerance and insulin sensitivity, which may make it a promising candidate for the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-{5-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide is its ability to exhibit a wide range of biochemical and physiological effects. This makes it a promising candidate for the development of new drugs and therapies. However, the complex synthesis method and the limited availability of this compound may pose significant challenges for lab experiments.

Future Directions

There are several future directions that can be explored with 2-{5-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide. One potential direction is the development of new drugs and therapies for the treatment of inflammatory diseases, cancer, and neurological disorders. Another potential direction is the exploration of the biochemical and physiological effects of this compound in different animal models and human clinical trials. Additionally, the synthesis of analogs and derivatives of this compound may lead to the development of more potent and selective drugs and therapies.
In conclusion, this compound is a promising compound with significant potential in the field of medicinal chemistry. Its unique structure and properties make it a promising candidate for the development of new drugs and therapies. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications in the treatment of various diseases and disorders.

Synthesis Methods

The synthesis of 2-{5-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide is a complex process that involves several steps. The synthesis starts with the reaction of 1-cyclohexyl-2,5-dimethylpyrrole-3-carboxaldehyde with thiourea in the presence of acetic acid to form the thiazolidine ring. The resulting compound is then reacted with 4-methylphenylacetic acid and acetic anhydride to form the final product. The synthesis of this compound requires expertise in organic chemistry and access to specialized equipment and reagents.

Scientific Research Applications

2-{5-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit significant anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use in the treatment of diabetes, Alzheimer's disease, and other neurological disorders.

properties

Molecular Formula

C25H29N3O3S

Molecular Weight

451.6 g/mol

IUPAC Name

2-[(5Z)-5-[(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C25H29N3O3S/c1-16-9-11-20(12-10-16)26-23(29)15-27-24(30)22(32-25(27)31)14-19-13-17(2)28(18(19)3)21-7-5-4-6-8-21/h9-14,21H,4-8,15H2,1-3H3,(H,26,29)/b22-14-

InChI Key

IIEQVCWXGDZKOM-HMAPJEAMSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=C(N(C(=C3)C)C4CCCCC4)C)/SC2=O

SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=C(N(C(=C3)C)C4CCCCC4)C)SC2=O

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=C(N(C(=C3)C)C4CCCCC4)C)SC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.